molecular formula C19H28N2O3S B2803990 2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380169-98-0

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2803990
CAS No.: 2380169-98-0
M. Wt: 364.5
InChI Key: NDWSVCOHQGGCQT-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a morpholine ring, and a thianyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyloxyacetic acid with thianylmethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyacetic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyloxy-3-morpholin-4-yl-propan-2-ol: Shares the benzyloxy and morpholine groups but differs in the overall structure.

    2-dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one: Contains a morpholine ring and a benzyl group but has a different core structure.

Uniqueness

2-(benzyloxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-18(15-24-14-17-4-2-1-3-5-17)20-16-19(6-12-25-13-7-19)21-8-10-23-11-9-21/h1-5H,6-16H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWSVCOHQGGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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